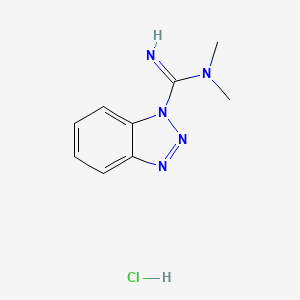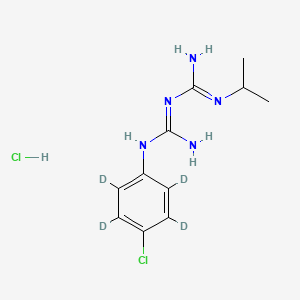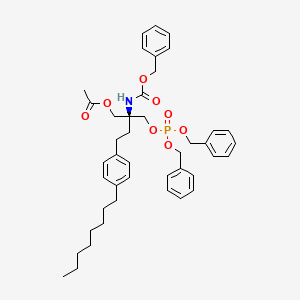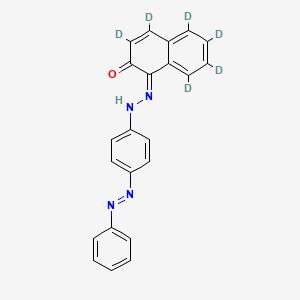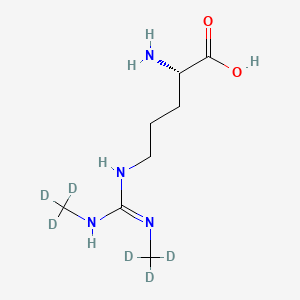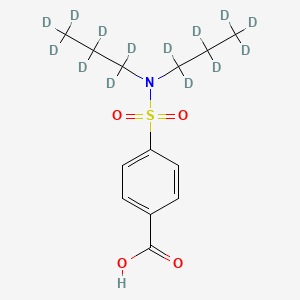
Probenecid-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of Probenecid-d14 is C13H5D14NO4S . Its molecular weight is 299.45 g/mol . The structure includes a benzoic acid group and a dipropylamino group .Physical And Chemical Properties Analysis
Probenecid-d14 has a molecular weight of 299.45 g/mol . Other physical and chemical properties specific to Probenecid-d14 were not found in the search results.科学的研究の応用
Probenecid-d14: A Comprehensive Analysis of Scientific Research Applications
Therapeutic Drug Monitoring: Probenecid-d14 is used as an internal standard for the quantification of probenecid by GC- or LC-MS in therapeutic drug monitoring. This application is crucial for ensuring accurate dosage and effectiveness of probenecid in clinical settings .
Inhibition of Organic Anion Transporters: As a benzoic acid derivative, Probenecid-d14 inhibits organic anion transporters (OATs), which are responsible for the extrusion of dyes and indicators from cells. This inhibition is beneficial for assays that require the retention of these substances inside cells .
Activation of TRPV2 Channels: Probenecid-d14 activates the transient receptor potential (TRP) channel TRPV2, which can be leveraged in research to study the role of these channels in various physiological processes .
Pharmacological Strategy for Neurodegeneration: Recent research suggests that Probenecid-d14 may have potential as a pharmacological strategy to intervene in neurodegeneration resulting from neuroinflammation, expanding its applications beyond its traditional use .
Inhibition of Multidrug Resistance-Associated Proteins: Probenecid-d14 acts as an inhibitor of multidrug resistance-associated proteins (MRP), which can be utilized in cancer research to study and potentially overcome drug resistance mechanisms .
Chemosensitizer in Cancer Therapy: The compound has been explored as a chemosensitizer to enhance the efficacy of commonly used chemotherapeutic drugs, making it a valuable tool in cancer treatment research .
These are some of the unique applications of Probenecid-d14 in scientific research, each with its own significance and potential for advancing our understanding and treatment of various conditions.
A low-volume LC/MS method for highly sensitive monitoring Probenecid, water soluble Probenecid-d14 (CAS 1189657-87-1) - Cayman Chem Probenecid, an Old Drug with Potential New Uses for Central Nervous System Probenecid-d14 | SCBT - Santa Cruz Biotechnology Probenecid is a chemosensitizer in cancer cell lines
作用機序
Target of Action
Probenecid-d14, a deuterium-labeled form of Probenecid, primarily targets organic anion transporters (OATs) . These transporters are responsible for the excretion of organic agents such as penicillin . Probenecid also targets transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels .
Mode of Action
Probenecid-d14, like its parent compound Probenecid, acts by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This increases the urinary excretion of uric acid and decreases serum urate levels . It also increases plasma levels of weak organic acids (penicillins, cephalosporins, or other beta-lactam antibiotics) by competitively inhibiting their renal tubular secretion .
Biochemical Pathways
Probenecid-d14 affects several biochemical pathways. It inhibits the tubular reabsorption of urate, thus affecting the uric acid excretion pathway . It also impacts the ATP release pathway, suggesting that ATP release involves an organic anion transporter . Furthermore, it has been shown to inhibit the expression and activation of pannexin 1 channel-related molecules, like ASC, NLRP1, IL-1β, and caspase-1 .
Pharmacokinetics
The pharmacokinetics of Probenecid-d14 are expected to be similar to those of Probenecid. Probenecid is rapidly and completely absorbed following oral administration . It is metabolized in the liver and excreted in the urine . Addition of Probenecid to oral β-lactams has been shown to increase total AUC (7/7; 100%), Cmax (5/8; 63%) and serum t½ (6/8; 75%) .
Result of Action
The primary result of Probenecid-d14’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .
Action Environment
The action of Probenecid-d14, like that of Probenecid, can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, as maintaining a high fluid intake is recommended to facilitate the excretion of uric acid . Additionally, the drug’s stability could potentially be affected by factors such as temperature and pH, although specific details would require further investigation.
将来の方向性
Probenecid, the non-deuterated analog of Probenecid-d14, has shown significant potential in enhancing the serum exposure of phenoxymethylpenicillin . This suggests that Probenecid-d14 could have similar potential. Furthermore, Probenecid has been identified as a novel therapeutic option in the management of specific cardiac diseases . It has also been suggested that Probenecid may have a new future as a research tool, and perhaps as a clinical agent in the neurology and cardiology fields .
特性
IUPAC Name |
4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABZHXKTCFAPX-YTSTUSJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Probenecid-d14 | |
Q & A
Q1: What is the purpose of using Probenecid-d14 in this study?
A1: Probenecid-d14 serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like Probenecid-d14 is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.
Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?
A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

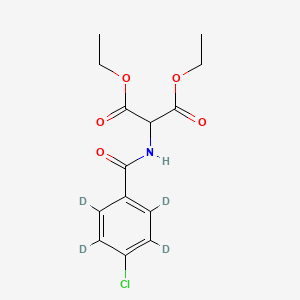

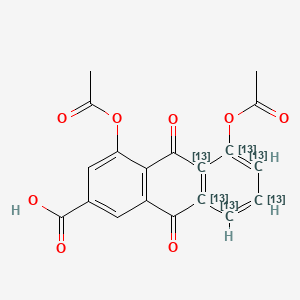
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
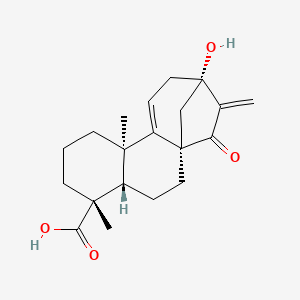
![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
